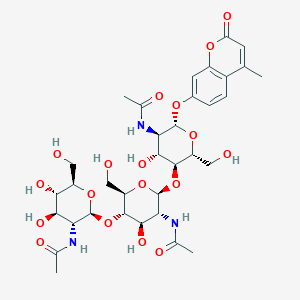

油酸-13C

科学研究应用

油酸-13C 在科学研究中具有广泛的应用:

准备方法

合成路线和反应条件: 油酸-13C 的制备通常涉及将碳-13 同位素掺入油酸分子中。这可以通过各种合成路线来实现,包括在脂肪酸合成途径中使用标记的前体。 反应条件通常涉及使用催化剂以及特定的温度和压力设置以确保同位素的掺入 .

工业生产方法: this compound 的工业生产涉及使用标记的碳源进行大规模合成。 该工艺经过优化以实现高产率和纯度,通常超过 99% . 生产方法被设计成可扩展且具有成本效益的,以确保研究和工业应用的持续供应 .

化学反应分析

反应类型: 油酸-13C 会发生各种化学反应,包括:

常用试剂和条件:

还原: 通常使用钯催化剂存在下的氢气.

主要产物:

氧化: 环氧化物、氢过氧化物和其他氧化衍生物.

还原: 硬脂酸.

取代: 各种取代的油酸衍生物.

作用机制

油酸-13C 的作用机制涉及它掺入细胞膜中以及它在各种代谢途径中的作用。 它作为参与脂肪酸代谢的酶(包括去饱和酶和延长酶)的底物 . 标记的碳-13 允许对这些代谢过程进行精确的追踪,从而提供有关所涉及的分子靶点和途径的见解 .

类似化合物:

独特性: this compound 由于其单不饱和性质和碳-13 同位素的存在而独一无二。 这种标记允许在代谢研究中进行精确的追踪和量化,使其成为研究中的宝贵工具 .

相似化合物的比较

Stearic Acid: A saturated fatty acid that differs from Oleic Acid-13C by the absence of a double bond.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds, making it more reactive than Oleic Acid-13C.

Palmitic Acid: Another saturated fatty acid with a shorter carbon chain compared to Oleic Acid-13C.

Uniqueness: Oleic Acid-13C is unique due to its monounsaturated nature and the presence of the carbon-13 isotope. This labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in research .

属性

IUPAC Name |

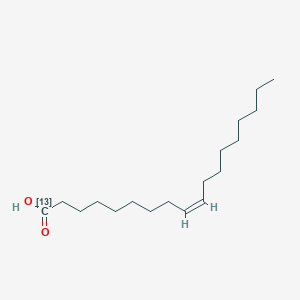

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

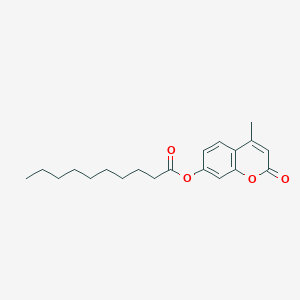

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oleic Acid-13C used in metabolic research, and what can it tell us?

A1: Oleic Acid-13C is a valuable tool in metabolic research because it allows scientists to track the fate of oleic acid within a biological system. By using mass spectrometry, researchers can distinguish between naturally occurring oleic acid and the 13C-labeled version. This enables them to study how oleic acid is absorbed, distributed, metabolized, and incorporated into different lipid classes. For example, in a study using human placental explants, researchers found that Oleic Acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols, highlighting the role of the placenta in lipid processing and transport to the fetus. []

Q2: How does maternal obesity potentially affect the transfer of Oleic Acid-13C to the fetus?

A2: While one study found no significant difference in the placental fractional synthesis rate of Oleic Acid-13C between obese and normal-weight pregnant women, [] further research is needed to fully understand the complex interplay between maternal obesity and fetal lipid metabolism. Maternal obesity can lead to alterations in placental function and lipid transport, potentially impacting the amount and types of fatty acids delivered to the developing fetus.

Q3: Beyond placental transfer, what other applications does Oleic Acid-13C have in metabolic research?

A3: Oleic Acid-13C has been used to investigate fatty acid metabolism in various contexts, including:

- Cancer cell metabolism: Researchers used Oleic Acid-13C to study differences in fatty acid metabolism between high-invasive and low-invasive oral squamous cell carcinoma cells. [] They found that high-invasive cells displayed increased incorporation of Oleic Acid-13C into various fatty acids, suggesting altered lipid metabolism contributes to cancer cell invasiveness.

- Fruit development: Studies have used Oleic Acid-13C to track cutin synthesis in developing apples. [] Researchers found that the incorporation of Oleic Acid-13C into the cutin layer was highest during early development and decreased as the fruit matured, providing insights into fruit skin development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。